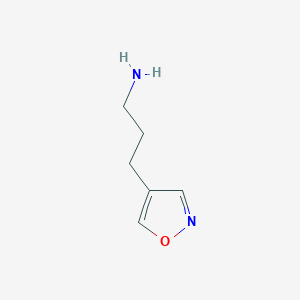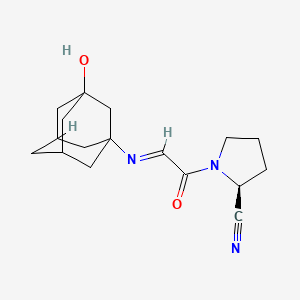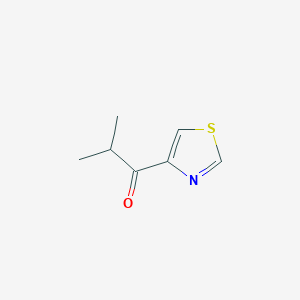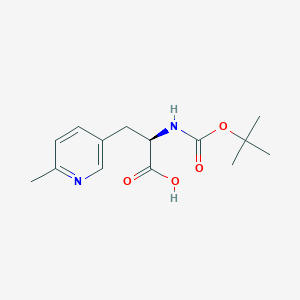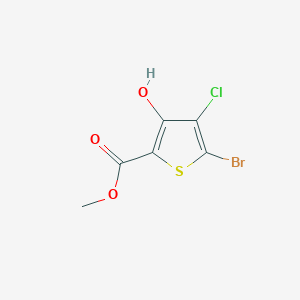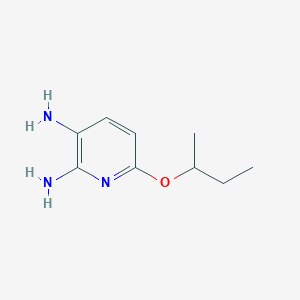
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoroethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can further enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted pyrazoles, which can be further utilized in different applications.
Applications De Recherche Scientifique
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Material Sciences: The compound is utilized in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing it to bind to enzymes and receptors with high affinity. This interaction can modulate the activity of these targets, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): Used as a difluoroalkylating reagent in various synthetic applications.
1,1-Difluoroethylated aromatics: Important in medicinal chemistry for drug design.
Fluorinated heterocycles: Widely used in pharmaceuticals and agrochemicals due to their enhanced properties.
Uniqueness
3-(1,1-Difluoroethyl)-1,4-dimethyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique reactivity and stability. The presence of both methyl and difluoroethyl groups makes it a versatile building block for the synthesis of complex molecules with tailored properties.
Propriétés
Formule moléculaire |
C7H11F2N3 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
5-(1,1-difluoroethyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C7H11F2N3/c1-4-5(7(2,8)9)11-12(3)6(4)10/h10H2,1-3H3 |
Clé InChI |
LEIRJQTYEBEBGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=C1C(C)(F)F)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


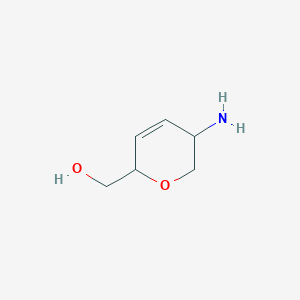

![2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid](/img/structure/B15276262.png)
![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
